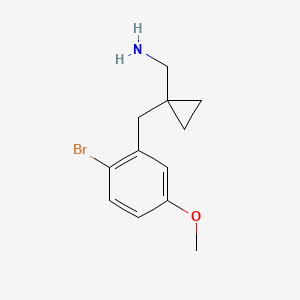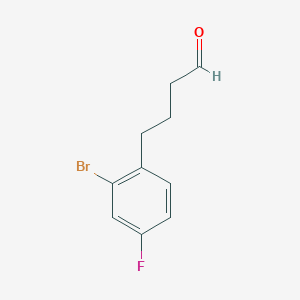
2-(3-Fluoropyridin-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.12 g/mol . This compound is part of a broader class of fluoropyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by fluorination . Another approach is the Umemoto reaction, which uses a fluorinating reagent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluoropyridines, including 2-(3-Fluoropyridin-2-yl)acetaldehyde, often relies on scalable and efficient synthetic routes. These methods may involve the use of high-pressure reactors and specialized fluorinating agents to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(3-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(3-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetaldehyde is primarily related to its ability to interact with biological molecules through its fluorine atom and aldehyde group. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
4-Fluoropyridine: Another isomer with distinct reactivity due to the position of the fluorine atom.
Uniqueness
2-(3-Fluoropyridin-2-yl)acetaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C7H6FNO |
|---|---|
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
Clé InChI |
LBQKYMISHNQAST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)









![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)


